molecular formula C20H14BrN3O2 B15110901 2-bromo-N-(2-methoxyphenazin-1-yl)benzamide

2-bromo-N-(2-methoxyphenazin-1-yl)benzamide

Cat. No.: B15110901
M. Wt: 408.2 g/mol
InChI Key: KUUNFLKALSWWHJ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxyphenazin-1-yl)benzamide is a complex organic compound with a unique structure that combines a brominated benzamide with a methoxy-substituted phenazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxyphenazin-1-yl)benzamide typically involves the bromination of benzamide followed by the introduction of the methoxyphenazinyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The methoxyphenazinyl group can be introduced through a coupling reaction using appropriate catalysts and reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxyphenazin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-bromo-N-(2-methoxyphenazin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxyphenazin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
  • 2-bromo-N-(2-furyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Uniqueness

2-bromo-N-(2-methoxyphenazin-1-yl)benzamide stands out due to its methoxyphenazinyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .

Properties

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

2-bromo-N-(2-methoxyphenazin-1-yl)benzamide

InChI

InChI=1S/C20H14BrN3O2/c1-26-17-11-10-16-18(23-15-9-5-4-8-14(15)22-16)19(17)24-20(25)12-6-2-3-7-13(12)21/h2-11H,1H3,(H,24,25)

InChI Key

KUUNFLKALSWWHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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